4-Amino-5-iodonicotinonitrile
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Overview
Description
4-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodonicotinonitrile typically involves the iodination of 4-amino-nicotinonitrile. One common method includes the reaction of 4-amino-nicotinonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido, thiocyano, or other substituted derivatives.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Amino-5-iodonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodonicotinonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit or modulate their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-iodonicotinonitrile
- 4-Amino-3-iodonicotinonitrile
- 4-Amino-6-iodonicotinonitrile
Uniqueness
4-Amino-5-iodonicotinonitrile is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
4-amino-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) |
InChI Key |
IYHZUHWTEUOIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)C#N |
Origin of Product |
United States |
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